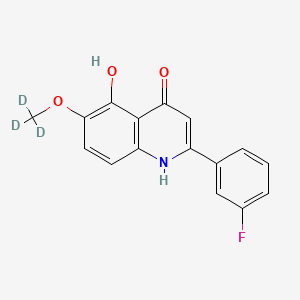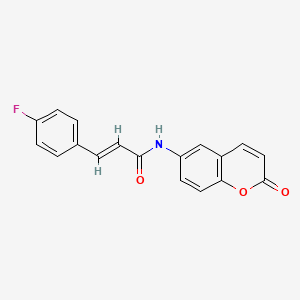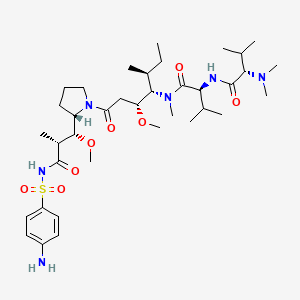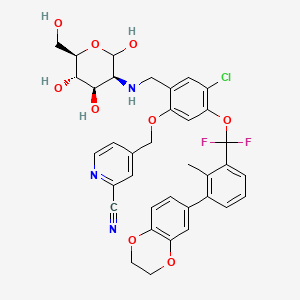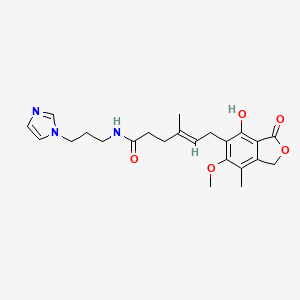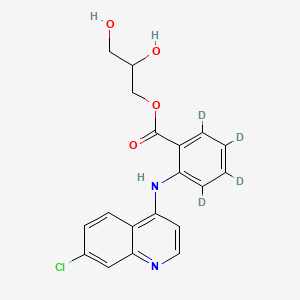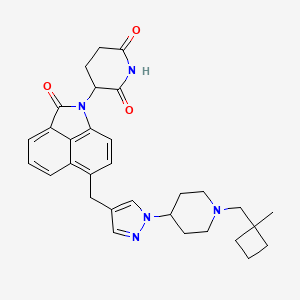
E3 ligase Ligand 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand 21 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes that play a crucial role in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound is particularly significant in the field of targeted protein degradation, where it is used to selectively degrade specific proteins involved in various diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 21 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up using batch or continuous flow reactors, ensuring consistent quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: E3 ligase Ligand 21 undergoes various chemical reactions, including:
Oxidation: The ligand can be oxidized to form different derivatives that may have altered binding properties.
Reduction: Reduction reactions can modify the ligand’s functional groups, potentially enhancing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities and binding affinities .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 21 has a wide range of applications in scientific research:
Chemistry: It is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins.
Biology: The ligand is employed in studies to understand the ubiquitination process and its role in cellular regulation.
Medicine: this compound is being investigated for its potential in cancer therapy, as it can selectively degrade oncogenic proteins.
Industry: The ligand is used in the development of new therapeutic agents and in high-throughput screening assays to identify potential drug candidates
Wirkmechanismus
E3 ligase Ligand 21 exerts its effects by binding to the E3 ubiquitin ligase, facilitating the transfer of ubiquitin from the E2 enzyme to the substrate protein. This process involves the formation of a ternary complex, where the ligand brings the E3 ligase and the substrate protein into close proximity, promoting ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include various signaling pathways that regulate cell cycle, apoptosis, and stress responses .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand 21 is unique in its high binding affinity and specificity for certain E3 ligases. Similar compounds include:
Cereblon Ligands: These ligands are used in the development of PROTACs targeting cereblon, another E3 ligase.
Von Hippel-Lindau Ligands: These ligands target the von Hippel-Lindau E3 ligase and are used in various therapeutic applications.
Mouse Double Minute 2 Homolog Ligands: These ligands target the mouse double minute 2 homolog E3 ligase and are involved in cancer therapy
This compound stands out due to its unique chemical structure and its ability to form highly stable ternary complexes, making it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C31H35N5O3 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
3-[6-[[1-[1-[(1-methylcyclobutyl)methyl]piperidin-4-yl]pyrazol-4-yl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C31H35N5O3/c1-31(12-3-13-31)19-34-14-10-22(11-15-34)35-18-20(17-32-35)16-21-6-7-25-28-23(21)4-2-5-24(28)30(39)36(25)26-8-9-27(37)33-29(26)38/h2,4-7,17-18,22,26H,3,8-16,19H2,1H3,(H,33,37,38) |
InChI-Schlüssel |
UULPWNXBVJTECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CC4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
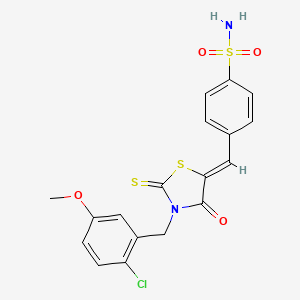
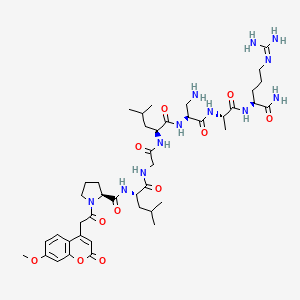
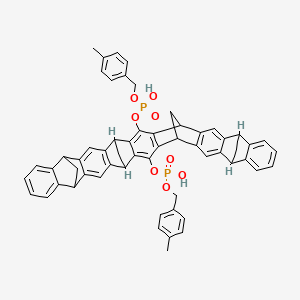
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
